N-(1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-2-24(21,22)13-9-7-12(8-10-13)11-16(20)19-17-18-14-5-3-4-6-15(14)23-17/h3-10H,2,11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYANZUAOIISSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation of the benzothiazole derivative using ethanesulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with 4-(ethanesulfonyl)phenylacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The ethanesulfonyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a benzothiazole-acetamide backbone with several analogues, differing primarily in substituents on the phenyl ring or benzothiazole core. Key comparisons include:
Substituent Electronic Effects
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (): Features a trioxo-benzothiazole (oxidized sulfur) and a hydroxyphenyl group. This compound has shown analgesic activity, suggesting that oxidation states of the benzothiazole core influence bioactivity .
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide (): Contains a methylphenoxy substituent, which is electron-donating. The methyl groups may improve lipophilicity compared to the ethanesulfonyl group in the target compound .
Sulfur-Containing Substituents
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide (): Substituted with a sulfanyl (-S-) group instead of sulfonyl (-SO₂-).
- N-{4-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide (): Includes a sulfamoyl (-NHSO₂-) group, offering hydrogen-bonding sites distinct from the ethanesulfonyl group .
Anticancer Potential
- N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) (): A piperazine-substituted analogue with demonstrated anticancer activity. The ethanesulfonyl group in the target compound may enhance solubility and target specificity compared to BZ-IV’s methylpiperazine group .
- Schiff Bases Derived from 2-[(1,3-Benzothiazol-2-yl)sulfanyl]acetamide (): These derivatives form metal complexes (e.g., Cu(II), Zn(II)) with anti-inflammatory and anticancer activities. The ethanesulfonyl group in the target compound may reduce metal coordination ability but improve stability .
Enzyme Inhibition and Analgesic Effects
- N-(4-Hydroxyphenyl)-2-(trioxo-benzothiazol)acetamide (): Reported for analgesic properties, linked to its hydrogen-bonding capacity. The ethanesulfonyl group in the target compound could modulate cyclooxygenase (COX) inhibition differently due to its bulkier, charged nature .
Crystallographic Data
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Known for its diverse biological activities, this compound has garnered attention in medicinal chemistry for potential therapeutic applications. The unique structural features of this compound, including the benzothiazole core and the ethanesulfonyl group, contribute to its biological activity.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis Overview
The synthesis typically involves:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of the Ethanesulfonyl Group : Sulfonylation using ethanesulfonyl chloride in the presence of a base like pyridine.
- Acetamide Formation : Acylation with 4-(ethanesulfonyl)phenylacetic acid or its derivatives.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A study highlighted that benzothiazole derivatives could inhibit specific signaling pathways crucial for cancer cell survival .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. This compound may interfere with bacterial cell wall synthesis or essential enzymatic functions, which is critical for bacterial survival . Preliminary studies suggest that this compound could be effective against both gram-positive and gram-negative bacteria.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The compound exhibited an IC50 value in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Efficacy : A comparative study with other benzothiazole derivatives revealed that this compound displayed superior antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Data Tables
| Biological Activity | Description | IC50/MIC Values |
|---|---|---|
| Anticancer | Inhibits proliferation in breast and colon cancer cell lines | IC50 ~ 5 µM |
| Antimicrobial | Effective against gram-positive and gram-negative bacteria | MIC ~ 10 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the condensation of 2-aminobenzothiazole with 4-(ethanesulfonyl)phenylacetic acid derivatives. Key steps include:
- Amide coupling : Use of coupling agents like EDC/HOBt in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen .
- Sulfonylation : Reaction with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at room temperature .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol yields >85% purity. Monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the benzothiazole proton signals (δ 7.8–8.2 ppm) and ethanesulfonyl group (δ 3.1–3.3 ppm for CH2, δ 1.4 ppm for CH3) .
- HPLC : Achieve >95% purity using a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) .
- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 437.1) validates molecular weight .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Initial screens should include:
- Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC50 values typically 10–50 μM for benzothiazole analogs) .
- Antimicrobial Testing : Broth microdilution for MIC determination against S. aureus (MIC ~25 μg/mL) and E. coli .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or HDAC inhibition (IC50 comparison with reference inhibitors) .
Advanced Research Questions
Q. How does the ethanesulfonyl group influence the compound’s pharmacokinetics and target binding?
- Methodological Answer : The ethanesulfonyl moiety enhances:
- Lipophilicity : LogP ~3.2 (calculated via ChemDraw), improving membrane permeability .
- Target Affinity : Docking studies (AutoDock Vina) suggest hydrogen bonding with COX-2’s Arg120 and Tyr355 residues. Comparative SAR studies show a 5-fold increase in potency compared to non-sulfonylated analogs .
Q. How to resolve conflicting bioactivity data across different cell lines or assays?
- Methodological Answer : Address discrepancies by:
- Assay Standardization : Use identical cell passage numbers and serum-free conditions to minimize variability .
- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation (e.g., t1/2 <30 min suggests poor bioavailability) .
- Off-Target Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .
Q. What strategies improve synthetic scalability without compromising yield?
- Methodological Answer : Optimize for industrial viability:
- Solvent Substitution : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent, maintaining >80% yield .
- Continuous Flow Reactors : Use microreactors for sulfonylation steps (residence time: 15 min, 50°C) to enhance reproducibility .
- Automated Purification : Employ flash chromatography systems (Biotage Isolera) with UV-triggered fraction collection .
Key Challenges and Solutions
- Low Aqueous Solubility : Formulate as PEGylated nanoparticles (size: 150 nm, PDI <0.2) to enhance bioavailability .
- Off-Target Effects : Conduct transcriptomic profiling (RNA-seq) to identify unintended gene regulation .
- Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers if racemization occurs during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
